

Application Notes and Protocols for Cell-Based Screening of FXR Agonists

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Compound of Interest

Compound Name: *Obeticholic Acid*

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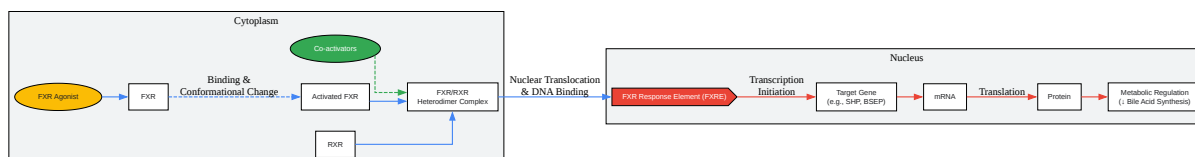
Introduction

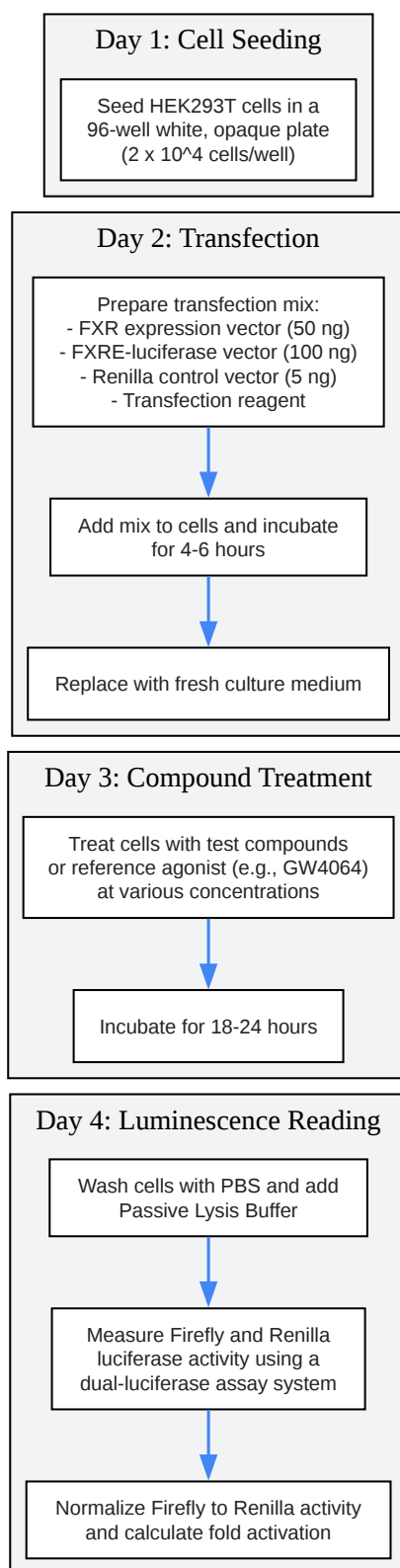
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Primarily expressed in the liver and intestines, FXR functions as a sensor for bile acids, its natural ligands.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in metabolic pathways. A key function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, primarily through the induction of the Small Heterodimer Partner (SHP).[1]

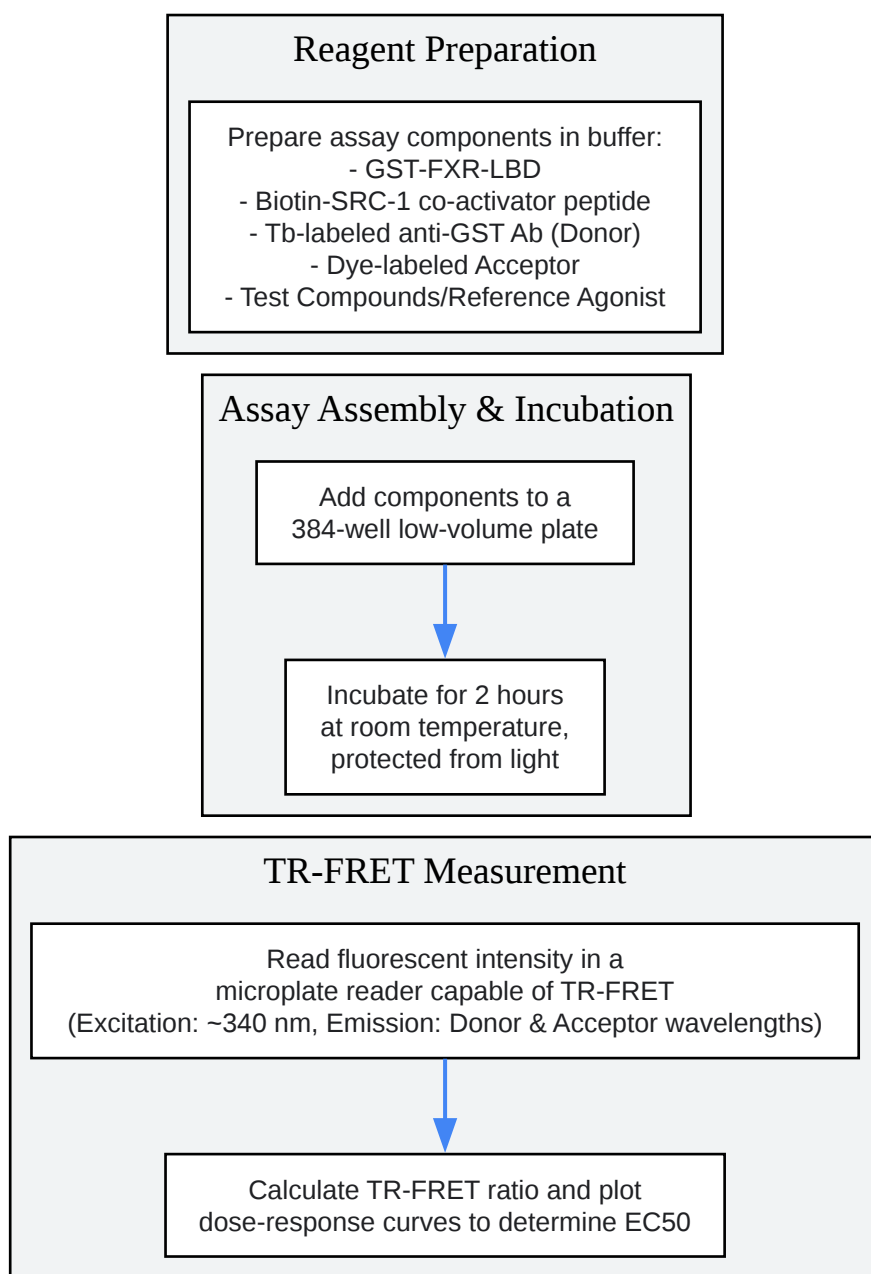
Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[1][2] The development of potent and selective FXR agonists is a key focus of drug discovery efforts. This document provides detailed protocols for a tiered, cell-based screening cascade to identify and characterize novel FXR agonists, from initial high-throughput screening to secondary confirmation and counter-screening.

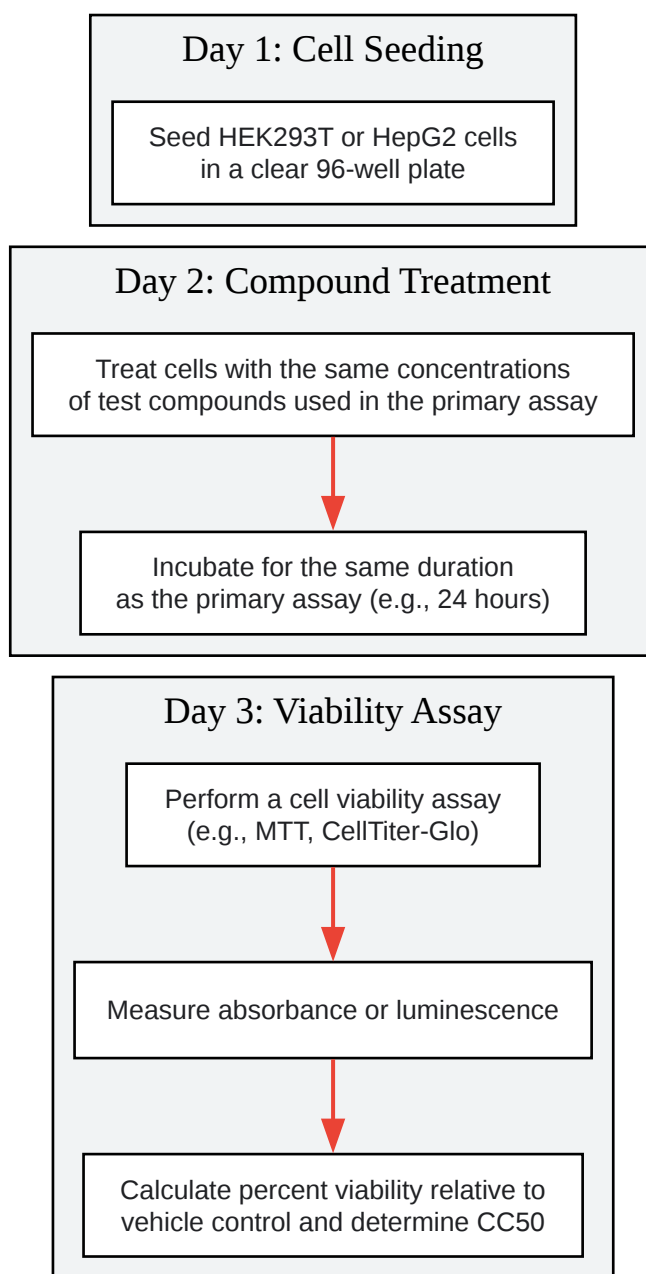
FXR Signaling Pathway

The activation of FXR by an agonist initiates a cascade of events leading to the regulation of target gene expression. The binding of an agonist to the Ligand Binding Domain (LBD) of FXR induces a conformational change, promoting the recruitment of co-activator proteins and the formation of a functional heterodimer with RXR. This complex then translocates to the nucleus and binds to FXREs to control gene transcription.









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References

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- 2. researchgate.net [researchgate.net]
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